Cas no 97928-18-2 (1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine)

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine is a specialized organic compound featuring a piperidine core substituted with a hydroxypiperidine group and a 4-tert-butylbenzoylpropyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and fine chemical synthesis. The tert-butyl group enhances steric stability, while the hydroxypiperidine moiety offers potential for further functionalization. Its balanced lipophilicity and hydrogen-bonding capability suggest utility as an intermediate in drug development, particularly for targeting central nervous system (CNS) applications. The compound's well-defined reactivity profile allows for precise modifications, supporting its use in high-purity synthetic routes. Careful handling is advised due to its reactive functional groups.
1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine structure
97928-18-2 structure
Product Name:1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine
CAS No:97928-18-2
MF:C19H29NO2
MW:303.439065694809
CID:801455
PubChem ID:329830338
Update Time:2025-10-19

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
    • 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine
    • 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
    • 1-Butanone,1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy-1-piperidinyl)-
    • 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one
    • 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxy-1-piperidinyl)-1-butanone (ACI)
    • 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
    • Ebastine impurity D, European Pharmacopoeia (EP) Reference Standard
    • AC-26761
    • 97928-18-2
    • 1-Butanone, 1-(4-(1,1-dimethylethyl)phenyl)-4-(4-hydroxy-1-piperidinyl)-
    • 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, AldrichCPR
    • DTXSID70604271
    • UNII-ZGA75UV2KC
    • 1-(3-(4-tert-butylbenzoyl)propyl)-4-hydroxypiperidine
    • AKOS015950926
    • ZGA75UV2KC
    • SCHEMBL4350904
    • Ebastine Imp. D (EP); 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one; Ebastine Related Compound D; Ebastine Impurity D
    • 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine
    • MDL: MFCD09753739
    • Inchi: 1S/C19H29NO2/c1-19(2,3)16-8-6-15(7-9-16)18(22)5-4-12-20-13-10-17(21)11-14-20/h6-9,17,21H,4-5,10-14H2,1-3H3
    • InChI Key: HUFTWIJFTZKVMR-UHFFFAOYSA-N
    • SMILES: O=C(CCCN1CCC(O)CC1)C1C=CC(C(C)(C)C)=CC=1

Computed Properties

  • Exact Mass: 303.22000
  • Monoisotopic Mass: 303.22
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.5
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.042
  • Melting Point: 70-73°C
  • Boiling Point: 450.832 °C at 760 mmHg
  • Flash Point: 226.455 °C
  • PSA: 40.54000
  • LogP: 3.34160

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at recommended temperature

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Pricemore >>

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1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  6 - 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Process for preparation of ebastine from 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one and diphenylmethanol.
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methyl isobutyl ketone ;  6 - 8 h, reflux
Reference
Process of preparing Ebastine
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Potassium iodide Solvents: Acetone ;  overnight, 70 °C
Reference
Synthesis of [2H5]-ebastine fumarate and [2H5]-hydroxyebastine
Yu, Zhoujie; Wang, Wei; Chen, Liqin, Journal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(7), 352-356

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Potassium iodide Solvents: Toluene ;  10 h, reflux
Reference
Preparation method of high-purity Ebastine using 1-(4-tert-butylphenyl)-4-chloro-1-butanone
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  6 - 8 h, reflux
Reference
Ebastine, non-micronized ebastine particle and pharmaceutical compositions comprising ebastine
, Germany, , ,

Production Method 6

Reaction Conditions
Reference
Process for preparation of ebastine
, China, , ,

Production Method 7

Reaction Conditions
Reference
Preparation of alkylpiperazines and analogs as histamine H1-receptor antagonists
, United States, , ,

Production Method 8

Reaction Conditions
Reference
Piperidine derivatives
, European Patent Organization, , ,

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Raw materials

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Preparation Products

Additional information on 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine

Introduction to 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine (CAS No. 97928-18-2)

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine, identified by its Chemical Abstracts Service (CAS) number 97928-18-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core substituted with a 4-tert-butylbenzoyl group and a hydroxyl moiety, has garnered attention due to its structural features and potential biological activities. The presence of the hydroxypiperidine scaffold suggests possible interactions with biological targets, making it a valuable candidate for further investigation in medicinal chemistry.

The structural motif of 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine combines elements that are frequently explored in the development of novel therapeutic agents. The piperidine ring is a well-known pharmacophore in drug design, often found in bioactive molecules due to its ability to mimic the conformational flexibility of natural amino acids like proline. This feature can be crucial for optimizing binding affinity and selectivity to biological targets. Additionally, the 4-tert-butylbenzoyl substituent introduces steric bulk and lipophilicity, which can influence the compound's solubility, permeability, and metabolic stability—key factors in drug development.

The hydroxyl group at the 4-position of the piperidine ring adds another layer of complexity to the molecule's potential interactions. Hydroxyl groups are known to participate in hydrogen bonding, both as donors and acceptors, which can be critical for binding to protein targets. This feature may enhance the compound's affinity for specific enzymes or receptors, making it a promising scaffold for modulating biological pathways.

In recent years, there has been growing interest in developing small molecules that can modulate neurotransmitter systems. The hydroxypiperidine scaffold is particularly relevant in this context, as piperidine derivatives have been extensively studied for their potential effects on central nervous system (CNS) targets. For instance, compounds with similar structural features have been investigated for their roles in pain management, cognitive enhancement, and neuroprotection. The introduction of the 4-tert-butylbenzoyl group may further refine these properties by influencing pharmacokinetic parameters while maintaining or enhancing biological activity.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently explore the biological potential of molecules like 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine. These tools allow for rapid assessment of binding affinities, metabolic stability, and other critical parameters without extensive experimental validation. Such methodologies have accelerated the discovery process in drug development pipelines, making it feasible to screen large libraries of compounds for promising candidates.

The synthesis of 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine presents an interesting challenge due to its complex structure. However, modern synthetic techniques have made it increasingly feasible to construct such molecules with high precision. Strategies involving multi-step organic synthesis, including functional group transformations and protecting group strategies, can be employed to achieve the desired product. Advances in catalytic methods have also simplified some synthetic routes, reducing reaction times and improving yields.

From a pharmacological perspective, the combination of structural features in 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine suggests multiple potential mechanisms of action. The hydroxypiperidine moiety may interact with enzymes or receptors involved in neurotransmitter signaling, while the 4-tert-butylbenzoyl group could modulate solubility and distribution within biological systems. Such dual functionality makes this compound an attractive candidate for further exploration in preclinical studies.

In conclusion,1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine (CAS No. 97928-18-2) represents a structurally intriguing molecule with potential applications in pharmaceutical research. Its unique combination of pharmacophores—specifically the hydroxypiperidine scaffold and the presence of a hydroxyl group—positions it as a promising candidate for modulating biological pathways relevant to various therapeutic areas. As computational methods continue to evolve and synthetic techniques improve, compounds like this are likely to play an increasingly important role in drug discovery efforts.

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